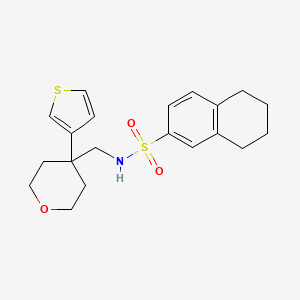

4-(2,5-Dimethyl-pyrrol-1-yl)-3-methoxy-phenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

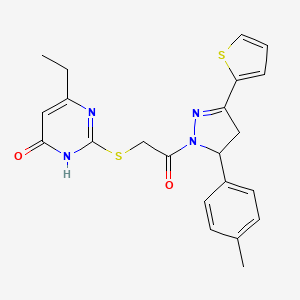

“4-(2,5-Dimethyl-pyrrol-1-yl)-phenylamine” is a chemical compound with the CAS Number: 60176-19-4 and a molecular weight of 186.26 . It has been used in research to improve monoclonal antibody production in Chinese hamster ovary cell cultures .

Synthesis Analysis

While the specific synthesis process for “4-(2,5-Dimethyl-pyrrol-1-yl)-3-methoxy-phenylamine” was not found, a related compound “4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide” was synthesized by refluxing a mixture of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol .Molecular Structure Analysis

The molecular structure of “4-(2,5-Dimethyl-pyrrol-1-yl)-phenylamine” is C12H14N2 . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production .Chemical Reactions Analysis

The compound “4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide” was found to increase monoclonal antibody production in a study .Applications De Recherche Scientifique

Antimicrobial Applications

One study focused on the synthesis of novel pyrrole derivatives to evaluate their antimicrobial activities. The research synthesized a series of pyrrole chalcone derivatives, revealing that these compounds possess significant antibacterial and antifungal activities. The introduction of a methoxy group in the structure was found to increase the activity, indicating the potential of these derivatives as antimicrobial agents (Hublikar et al., 2019).

Electrochromic and Optoelectronic Applications

Another area of application involves electrochromic and optoelectronic devices. Research on novel aromatic polyamines containing anodically highly stable yellow and blue electrochromic behaviors has demonstrated potential applications in optoelectronics. These studies explore the synthesis and electrochemical properties of compounds related to 4-(2,5-Dimethyl-pyrrol-1-yl)-3-methoxy-phenylamine, highlighting their stability and efficiency as electrochromic materials (Liou & Lin, 2009).

Organic Synthesis and Chemical Properties

In the realm of organic synthesis, studies have explored the synthesis of pyrrole derivatives for various chemical applications. For instance, research on the bis-alkoxycarbonylation of styrene by pyridinimine palladium catalysts showcases the chemical versatility and reactivity of pyrrole-based compounds. These findings contribute to the broader understanding of catalytic processes and potential industrial applications (Bianchini et al., 2002).

Corrosion Inhibition

The use of pyrrole derivatives as corrosion inhibitors represents another significant area of application. A study on vanillin Schiff bases derived from pyrrole compounds demonstrated their effectiveness in mitigating corrosion on mild steel surfaces in acidic environments. This research underscores the potential of pyrrole derivatives in protective coatings and anti-corrosion treatments (Satpati et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-3-methoxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-4-5-10(2)15(9)12-7-6-11(14)8-13(12)16-3/h4-8H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZSJZVHZLTKOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)N)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Ar,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid](/img/structure/B2720201.png)

![N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2720202.png)

![N-(3,4-difluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2720207.png)

![2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2720211.png)

![8-acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2720212.png)